1-(3-chlorophenyl)-N-cyclopropylmethanesulfonamide
Description
The exact mass of the compound this compound is 245.0277275 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-cyclopropylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-3-1-2-8(6-9)7-15(13,14)12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVIDZFVMQXZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Modern Organic Chemistry and Chemical Biology
The structure of 1-(3-chlorophenyl)-N-cyclopropylmethanesulfonamide positions it at the intersection of several important areas of modern organic chemistry and chemical biology. The molecule incorporates a sulfonamide group, a cyclopropyl (B3062369) moiety, and a chlorinated aromatic ring, all of which are recognized as "privileged scaffolds" in drug discovery and development. nih.gov The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide range of therapeutic agents. wisdomlib.orgacs.org
In chemical biology, the study of molecules like this compound is often driven by a "biology-first" or phenotypic screening approach. acs.org This strategy seeks to identify compounds that elicit a desired biological response, with subsequent research focusing on elucidating the mechanism of action. acs.org The specific combination of the lipophilic 3-chlorophenyl group, the rigid cyclopropyl substituent, and the hydrogen-bonding capabilities of the sulfonamide group suggests that this molecule could interact with biological targets in unique and potentially therapeutic ways.
Rationale for Academic Investigation of Sulfonamide and Cyclopropyl Motifs
The academic and industrial interest in sulfonamide and cyclopropyl (B3062369) motifs stems from their well-established contributions to the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
The sulfonamide motif is a versatile functional group with a rich history in medicinal chemistry. researchgate.net It is a key component in a wide array of drugs, including antibacterial agents, diuretics, and anticonvulsants. wisdomlib.orgnovapublishers.com The enduring interest in sulfonamides is due to their ability to mimic the transition state of enzymatic reactions, engage in crucial hydrogen bonding interactions with protein backbones, and their synthetic tractability. researchgate.net Furthermore, the development of novel sulfonamide derivatives continues to be a fertile area of research aimed at overcoming drug resistance and discovering new therapeutic applications. nih.govnih.gov
The cyclopropyl motif is increasingly incorporated into drug candidates to enhance their metabolic stability, binding affinity, and conformational rigidity. The strained three-membered ring can favorably influence the electronics of adjacent functional groups and restrict the molecule's conformation, which can lead to improved selectivity for a biological target. The introduction of a cyclopropyl group can also modulate a compound's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
Overview of Research Paradigms and Methodological Approaches
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors.
The most logical and common disconnection point in this compound is the nitrogen-sulfur (N-S) bond of the sulfonamide group. wikipedia.org This is a robust and reliable disconnection as the formation of this bond is one of the most classic and widely used reactions in organic chemistry. wikipedia.org
This disconnection yields two primary synthons:
A cyclopropylamine cation synthon.
A (3-chlorophenyl)methanesulfonamide (B1354214) anion synthon.
The corresponding chemical equivalents, or reagents, for these synthons are cyclopropylamine and (3-chlorophenyl)methanesulfonyl chloride. The classic laboratory approach involves reacting a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. wikipedia.org
Figure 1: Retrosynthetic Disconnection of the Sulfonamide Linkage
Further retrosynthetic analysis can be applied to the cyclopropylamine precursor. While cyclopropylamine is a commercially available reagent, understanding its synthesis provides alternative routes. A common strategy for forming cyclopropane (B1198618) rings involves an intramolecular cyclization. This disconnection involves breaking one of the carbon-carbon bonds of the ring.
For instance, a synthetic route could start from N-tert-butyl-(3-chloro)propyl sulfonamide, which can undergo ring closure with a strong base like n-butyl lithium to form a protected cyclopropane sulfonic acid tert-butylamide. google.com The protecting group can then be cleaved to yield the desired cyclopropyl (B3062369) sulfonamide structure or, in this case, a precursor to cyclopropylamine itself.
The (3-chlorophenyl)methanesulfonyl chloride fragment is the other key intermediate. Its retrosynthesis involves disconnecting the carbon-sulfur (C-S) bond. This leads back to a 3-chlorobenzyl halide (such as 3-chlorobenzyl chloride or bromide) and a source for the sulfonyl chloride group.
The synthesis of (3-chlorophenyl)methanesulfonyl chloride itself can be approached in several ways. One method involves the chlorosulfonation of a suitable precursor. organic-chemistry.org A practical starting material is 3-chlorotoluene, which can be halogenated at the benzylic position to give 3-chlorobenzyl chloride. This intermediate can then be converted to the target sulfonyl chloride. Commercial availability of (3-chlorophenyl)methanesulfonyl chloride suggests that it is a stable and accessible intermediate for synthesis. sigmaaldrich.comcymitquimica.com
Established and Proposed Synthetic Routes
Based on the retrosynthetic analysis, several multi-step pathways can be proposed for the synthesis of this compound.
A plausible and efficient synthetic route would involve the preparation of (3-chlorophenyl)methanesulfonyl chloride followed by its condensation with cyclopropylamine.
Proposed Synthetic Pathway:
Preparation of (3-chlorophenyl)methanesulfonyl chloride: This key intermediate can be synthesized from 3-chlorobenzyl chloride. A common method is to first convert the benzyl (B1604629) chloride to the corresponding thiol or disulfide, which is then subjected to oxidative chlorination. researchgate.net Alternatively, S-alkyl isothiourea salts, formed from the reaction of an alkyl halide with thiourea, can be cleanly converted to sulfonyl chlorides using reagents like N-chlorosuccinimide. organic-chemistry.org
Sulfonamide Formation: The final step is the reaction between (3-chlorophenyl)methanesulfonyl chloride and cyclopropylamine. This is typically carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, in the presence of a base (e.g., triethylamine (B128534) or pyridine) to act as an HCl scavenger. wikipedia.org The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC), and the final product can be purified by crystallization or column chromatography.
The table below outlines a proposed multi-step synthesis.
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 3-Chlorobenzyl chloride, Thiourea | 1. Ethanol, reflux 2. N-Chlorosuccinimide (NCS), aq. Acetonitrile | (3-Chlorophenyl)methanesulfonyl chloride |
| 2 | (3-Chlorophenyl)methanesulfonyl chloride, Cyclopropylamine | Triethylamine (Et3N), Dichloromethane (DCM), 0°C to room temp. | This compound |
Optimization of this pathway would focus on the final coupling step. Factors to consider include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants to maximize yield and minimize side products.
Modern synthetic chemistry emphasizes the importance of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound.
Atom Economy and Safer Reagents: The classic synthesis of sulfonyl chlorides can involve harsh and hazardous reagents. Greener alternatives for the oxidative chlorination step include using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) or sodium hypochlorite (B82951) in a mechanochemical (solvent-free) approach. researchgate.netrsc.org These methods are more environmentally friendly and often feature simpler workup procedures. rsc.org
Use of Greener Solvents: Many sulfonamide syntheses can be performed in greener solvents like water or ethanol, reducing the reliance on volatile organic compounds (VOCs). researchgate.netsci-hub.sescilit.com Some methods even allow for solvent-free reactions, further enhancing the sustainability of the process. rsc.orgsci-hub.se
One-Pot Syntheses: A particularly attractive green strategy is a one-pot, two-step process where the thiol or its precursor is converted to the sulfonyl chloride in situ and then reacted directly with the amine without isolating the intermediate. researchgate.net This telescopic approach reduces waste, saves time, and minimizes solvent usage.
Electrochemical Synthesis: An innovative and sustainable approach avoids the need for sulfonyl chloride intermediates altogether. Electrochemical oxidative coupling can directly form the S-N bond from thiols (or disulfides) and amines. nih.govacs.org This method is driven by electricity, requires no sacrificial reagents, and often proceeds under mild conditions with high functional group tolerance, producing only hydrogen as a benign byproduct. nih.govacs.org
The following table compares a traditional synthetic route with a proposed greener alternative.
| Parameter | Traditional Route | Proposed Green Route |
|---|---|---|
| Chlorination Step | Harsh chlorinating agents (e.g., Cl2 gas) | Oxidative chlorination with NaDCC·2H2O or electrochemical coupling researchgate.netnih.gov |
| Solvent | Chlorinated solvents (e.g., DCM, Chloroform) | Water, Ethanol, or solvent-free (mechanochemistry) researchgate.netrsc.orgsci-hub.se |
| Process | Multi-step with isolation of intermediates | One-pot synthesis or direct electrochemical coupling researchgate.netnih.gov |
| Byproducts | Stoichiometric amounts of waste salts | Benign byproducts (e.g., H2 in electrochemistry) nih.gov |
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.
In-depth Analysis of this compound Reveals Scant Publicly Available Data
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the chemical compound this compound remains elusive. This scarcity of publicly available data prevents a thorough analysis of its synthetic methodologies, chemical transformations, and other key characteristics as requested.
The inquiry into the specific chemical entity, this compound, sought to populate a detailed article outline covering its synthesis, derivatization for structure-activity relationship (SAR) studies, and reaction mechanisms. However, extensive searches have not yielded any specific scientific papers, patents, or database entries that provide the necessary experimental details for this exact molecule.
The intended article was structured to explore various facets of the compound's chemistry, including:
Synthetic Methodologies and Chemical Transformations: Focusing on chemo- and regioselective transformations in complex molecule synthesis.
Derivatization and Analog Generation for SAR Studies: With specific subsections on modifications of the phenyl ring, cyclopropyl group, and sulfonamide group, as well as stereoselective synthesis.
Reaction Mechanism Studies: Including the elucidation of reaction intermediates and kinetic analysis.
The absence of specific literature for this compound means that no verifiable information can be provided for any of these sections. While research exists for compounds with similar structural motifs, such as those containing a 3-chlorophenyl group or a sulfonamide functional group, the user's strict directive to focus solely on the specified compound precludes the inclusion of data from these related but distinct molecules.
This lack of information highlights a common challenge in chemical research, where many conceivable chemical structures have not been synthesized or, if they have, the data has not been published in the public domain. Consequently, a detailed and scientifically accurate article on this compound cannot be generated at this time.
Quantum Chemical Investigations and Molecular Properties
Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)
There are currently no published studies detailing the electronic structure of this compound. Such research would typically involve the calculation of Frontier Molecular Orbitals (HOMO-LUMO) to understand its kinetic stability and chemical reactivity. Furthermore, electrostatic potential maps, which are crucial for predicting electrophilic and nucleophilic attack sites, have not been reported for this compound.
Conformational Analysis and Energy Landscapes via Ab Initio and DFT Methods
A comprehensive conformational analysis of this compound using ab initio or Density Functional Theory (DFT) methods is not available in the literature. These studies are essential for identifying the most stable geometric isomers and understanding the flexibility of the molecule, which influences its biological activity.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
While experimental spectroscopic data may exist, theoretical predictions of NMR, IR, and UV-Vis spectra for this compound have not been documented in research articles. These computational predictions are vital for interpreting experimental data and confirming the molecular structure.
Molecular Modeling and Simulation Approaches
Molecular Dynamics Simulations in Aqueous and Biological Environments
No molecular dynamics simulation studies have been published for this compound. These simulations are critical for understanding the compound's behavior and stability in different environments, such as water or within a protein binding pocket, over time.
Ligand-Protein Docking for Hypothesis Generation of Binding Modes
There is a lack of publicly available ligand-protein docking studies for this compound. Such research is fundamental in computational drug discovery for generating hypotheses about how a molecule might interact with a specific biological target, predicting binding affinities, and guiding the design of new therapeutic agents.
The absence of research in these areas highlights an opportunity for future computational studies to characterize the physicochemical properties and potential biological activities of this compound, thereby contributing valuable knowledge to the field of medicinal and computational chemistry.
Pharmacophore Modeling and Virtual Screening Strategies
No published research is available that describes the development of a pharmacophore model derived from or used to screen for this compound. Additionally, there are no documented virtual screening campaigns that have identified or utilized this specific compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
There are no QSAR or QSPR models in the public domain that have been developed or validated using this compound as part of the training or test set.
Descriptor Selection and Calculation (e.g., Topological, Electronic, Steric)
As no QSAR/QSPR studies have been performed, there is no information regarding the selection and calculation of molecular descriptors for this compound.
Statistical Model Development and Validation for Biochemical Parameters
The absence of QSAR/QSPR studies means that no statistical models have been developed or validated to correlate the structural features of this compound with any biochemical parameters.
Three-Dimensional QSAR (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA)
No 3D-QSAR or CoMFA studies have been published for this compound. Therefore, there is no information on the steric and electrostatic fields that would be crucial for understanding its interaction with a biological target.
Molecular Interaction and Biochemical Target Engagement Research
Identification of Putative Biological Targets Through Proteomics-Based Approaches
Proteomics-based approaches are crucial for identifying the potential biological targets of a compound within a complex cellular environment. These methods allow for a broad, unbiased search for protein interactions.
Affinity-Based Protein Profiling (ABPP) with Chemical Probes
Affinity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to identify the direct targets of small molecule compounds. magtechjournal.com This method utilizes chemical probes that mimic the compound of interest but are modified with a reporter tag. These probes covalently bind to their protein targets, allowing for their subsequent isolation and identification. nih.govucl.ac.uk The essential components of an ABPP probe include a reactive group to bind to the target, a linker, and a reporter tag for detection and analysis. nih.gov This technique is advantageous for understanding the pharmacological and toxicological mechanisms of active small molecules. magtechjournal.com
Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to validate whether a compound engages its target protein within intact cells. nih.govnih.gov The principle behind CETSA is that the binding of a ligand, such as a drug, to its target protein increases the protein's thermal stability. nih.govnih.gov By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein, researchers can determine if the compound has bound to and stabilized its target. researchgate.net This label-free technique is valuable for confirming target engagement in a physiological context. nih.gov
Mass Spectrometry-Based Proteomics for Global Target Discovery
Mass spectrometry (MS)-based proteomics is an indispensable analytical tool for the high-throughput identification and quantification of proteins in complex biological samples. nih.govmdpi.com In the context of drug discovery, this technology can be used for the global discovery of potential protein biomarkers and to elucidate the molecular mechanisms of disease. nih.gov Untargeted proteomics, often using techniques like data-independent acquisition mass spectrometry, allows for the comprehensive analysis of protein expression and interaction changes following compound treatment. amp-pd.org This approach is well-suited for identifying hundreds or thousands of proteins for further investigation. nih.gov
In Vitro Biochemical Characterization of Compound-Target Interactions
Once potential targets are identified, in vitro biochemical assays are employed to characterize the specific nature of the interaction between the compound and its target protein.
Enzyme Kinetic Studies (e.g., Inhibition Mechanisms, IC50/Ki Determination)
Enzyme kinetic studies are fundamental for understanding how a compound affects the activity of an enzyme. These studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and quantify the compound's potency. Key parameters determined from these studies include the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity, and the inhibition constant (Ki), which provides a measure of the compound's binding affinity to the enzyme.
Receptor Binding Assays and Affinity Constants (Kd)
Receptor binding assays are used to measure the affinity of a compound for a specific receptor. nih.govunc.edu These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. umich.edu The compound is then tested for its ability to compete with the radioligand for binding to the receptor. The data from these experiments are used to calculate the equilibrium dissociation constant (Kd), which represents the concentration of the compound at which 50% of the receptors are occupied at equilibrium. umich.edunih.gov A lower Kd value indicates a higher binding affinity. nih.gov
Without specific research data for 1-(3-chlorophenyl)-N-cyclopropylmethanesulfonamide in these areas, a detailed analysis of its molecular interactions and biochemical targets remains speculative. The scientific community awaits future studies that may shed light on the biological activity of this compound.
Despite a comprehensive search for scientific literature, no research articles or data were found specifically detailing the molecular interactions, biochemical target engagement, or structural biology of the chemical compound This compound .
Consequently, it is not possible to provide an article that adheres to the requested outline and content inclusions. The required detailed research findings on co-factor or allosteric modulation, X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Cryo-Electron Microscopy for this specific compound are not available in the public domain.
Cellular and Pre Clinical Mechanistic Investigations Excluding Phenotypic Outcomes and Clinical Trials
Development and Application of Research Probes for In Vivo Target Validation (Research Tool)
Genetically Engineered Cell Lines for Target-Specific AssaysNo information exists on the use of this compound in conjunction with genetically engineered cell lines for the purpose of target-specific assays.
Without any foundational research on the synthesis, biological activity, or mechanism of action of "1-(3-chlorophenyl)-N-cyclopropylmethanesulfonamide," it is impossible to generate the detailed, informative, and scientifically accurate content requested.
Future Directions and Advanced Research Frontiers
Integration of Artificial Intelligence and Machine Learning in Compound Design and Target Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. nih.gov For a compound like 1-(3-chlorophenyl)-N-cyclopropylmethanesulfonamide, AI and ML algorithms could be instrumental in predicting its potential biological targets, optimizing its structure for enhanced efficacy and reduced off-target effects, and designing novel analogs with improved pharmacokinetic properties.
Table 1: Potential Applications of AI/ML in the Study of this compound
| Application Area | Description | Potential Impact |
| Target Identification | Utilizing genomic, proteomic, and metabolomic data to predict the most likely protein targets. | Accelerates the understanding of the compound's mechanism of action. |
| Lead Optimization | In silico modeling to predict how structural modifications will affect activity and selectivity. | Reduces the time and cost associated with synthesizing and testing new derivatives. |
| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of the compound. | Enables early-stage identification of potential liabilities, improving the chances of clinical success. |
Development of Novel Methodologies for Studying Compound-Biomolecule Interactions
A deep understanding of how a compound interacts with its biological targets at a molecular level is crucial for rational drug design. The development of novel biophysical and biochemical techniques is providing unprecedented insights into these interactions. For this compound, advanced techniques such as cryogenic electron microscopy (cryo-EM), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) could be employed to characterize its binding kinetics and thermodynamics with purified target proteins. These methods can provide detailed information about the affinity, specificity, and mechanism of binding.
Application in High-Throughput Screening Methodologies for Mechanistic Elucidation
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those that modulate a specific biological pathway. msu.edu While HTS is often used in the initial stages of drug discovery to identify "hits," it can also be a powerful tool for elucidating a compound's mechanism of action. msu.edu By screening this compound against a diverse array of cell-based and biochemical assays, researchers can gain a broader understanding of its biological effects. nih.gov This approach can help to identify novel pathways and targets affected by the compound, potentially revealing new therapeutic applications. nih.gov
Q & A
Q. What analytical techniques quantify trace impurities?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column resolves impurities (e.g., unreacted 3-chlorophenylamine). Limit of detection (LOD) is ~0.05% with a 10-μL injection volume .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
